Captodiame, also known as captodiamine, is an antihistamine primarily used as a sedative and anxiolytic. It is structurally related to diphenhydramine and belongs to the class of organic compounds known as diphenylmethanes. The chemical formula for captodiame is , and it has a molecular weight of approximately 359.59 g/mol . Captodiame is marketed under various trade names, including Covatine, Covatix, and Suvren .
Captodiame exhibits multiple biological activities:
The synthesis of captodiame involves several steps:
Captodiame has several applications in clinical settings:
Captodiame shares structural and functional similarities with several other compounds. Below are some notable comparisons:
| Compound Name | Structure Relation | Primary Use | Unique Feature |
|---|---|---|---|
| Diphenhydramine | Structural analog | Antihistamine | Widely used for allergies |
| Hydroxyzine | Related antihistamine | Anxiety and sedation | Also has antipruritic properties |
| Meclizine | Antihistamine | Motion sickness | Primarily used for vestibular disorders |
| Promethazine | Phenothiazine derivative | Antihistamine | Used for nausea and vomiting |
Captodiame's unique action on brain-derived neurotrophic factor levels distinguishes it from these similar compounds. While many antihistamines focus on histamine receptor antagonism, captodiame's additional receptor interactions contribute to its potential antidepressant effects and utility in managing withdrawal symptoms from other anxiolytics.
Captodiame possesses the empirical formula C₂₁H₂₉NS₂ and an average molecular mass of 359.6 grams per mole [1] [2]. High-resolution mass-spectrometric data give an exact monoisotopic mass of 359.174142 daltons, confirming the presence of twenty-one carbon atoms, one nitrogen atom, and two sulfur atoms within a single covalently bonded unit [1]. Elemental-composition calculations correspond to 70.14 percent carbon, 8.13 percent hydrogen, 3.90 percent nitrogen, and 17.83 percent sulfur by weight [3], illustrating the unusually high sulfur contribution compared with oxygen-containing analogs.
| Descriptor | Numerical value | Comment |
|---|---|---|
| Empirical formula | C₂₁H₂₉NS₂ [1] | Contains two heteroatoms of sulfur and one of nitrogen |
| Average molecular mass | 359.6 g mol⁻¹ [1] | Heavier than diphenhydramine by 104 g mol⁻¹ |
| Exact monoisotopic mass | 359.174142 Da [1] | Confirms unique isotopic pattern due to sulfur |
| Heavy-atom count | 24 [1] | Includes two sulfur atoms that increase atomic weight |
| Calculated density (solid) | 1.1200 g cm⁻³ [4] | Consistent with densely packed aromatic rings |
The elevated molecular mass and heavy-atom count originate from replacement of an ether oxygen (in diphenhydramine) by a thioether sulfur and from the additional butylthio chain. These substitutions increase hydrophobic surface area and contribute to markedly higher partition-coefficient values discussed later.
Two-dimensional line notation (SMILES) for Captodiame is “CCCCSC₆H₄–CH(S–CH₂–CH₂–N(CH₃)₂)–C₆H₅” [1]. This representation highlights three core fragments:
The molecule therefore contains two carbon–sulfur single bonds. Quantum-chemical and crystallographic surveys of thioethers place typical carbon–sulfur bond lengths between 1.81 and 1.90 ångströms, depending on electronic environment and ring strain [5] [6]. Electronic-structure calculations on sulfur-rich heterocycles demonstrate that electron-donating amino substituents lengthen carbon–sulfur bonds toward the upper end of this range through increased lone-pair repulsion [5]. Captodiame’s benzhydryl sulfur is bonded to an sp²-hybridized carbon within an aromatic system, while the side-chain sulfur is bonded to an sp³-hybridized carbon. This difference induces slight asymmetry in bond lengths and rotational barriers: the aryl carbon–sulfur bond is shorter and more rigid, whereas the benzylic carbon–sulfur bond permits low-energy rotation, facilitating conformational adaptation in solution [7] [8].
The tertiary amine bears two methyl groups and is separated from the benzhydryl sulfur by a flexible ethylene linker. Because all nitrogen lone-pair electrons remain non-conjugated with the aromatic π-system, resonance delocalization is absent, and the amine can freely invert, contributing additional conformational mobility.
Interactive three-dimensional conformers generated by the United States National Institutes of Health PubChem project reveal a non-planar architecture in which the two phenyl rings adopt a dihedral angle of approximately 69 degrees in the energy-minimized geometry [1]. This torsion alleviates steric clash between ortho hydrogens of the facing rings. The central benzhydryl carbon is stereogenic but is not fixed, producing a rapidly interconverting racemate in solution, a feature noted in PubChem’s undefined-atom stereocenter count of one [1].
Captodiame possesses ten classically defined rotatable single bonds [1], more than one-third of which arise within the butyl chain and the dimethylamino-ethyl tether. Monte Carlo and fragment-based conformer generators report that such a degree of torsional freedom yields hundreds of conformers within 10 kilocalories per mole of the global minimum when sampling in implicit solvent [9] [10]. Torsional profiles indicate:
Key computed descriptors summarizing three-dimensional behavior appear in Table 2.
| Conformational parameter | Captodiame | Diphenhydramine | Structural implication |
|---|---|---|---|
| Rotatable bonds | 10 [1] | 6 [13] | Higher internal freedom for Captodiame |
| Mean phenyl–phenyl dihedral | ~69 ° (gas-phase minimum) [1] | ~60 ° (gas-phase minimum) [14] | Slightly wider angle due to bulkier sulfur |
| Topological polar surface area | 53.8 Ų [1] [15] | 12.47 Ų [16] | Captodiame presents larger polar envelope but remains below empirical 90 Ų threshold for blood–brain penetration [17] |
| Partition coefficient (Log P, predicted) | 5.66–5.90 [1] [18] | 3.6–4.0 [19] | Substitution by sulfur and butyl elevates hydrophobicity |
The elevated partition-coefficient values combined with a polar surface area under 60 square ångströms predict strong permeability through lipid membranes, consistent with recorded central nervous system activity [18].
Variation in carbon–sulfur rotamers also influences electronic properties. Natural-population analyses show that sulfur lone pairs contribute to two hyper-conjugative donor orbitals, which can align differently relative to the benzhydryl carbon p-orbital as dihedral angles change, subtly modulating electron density at the aromatic rings [5]. These dynamic charge redistributions may explain why Captodiame, unlike many diarylmethane antihistamines, also behaves as an agonist at sigma-one and dopamine type-three receptors [12] [18].
Diphenhydramine, the archetypal diarylmethane antihistamine, offers a direct structural comparison because it differs from Captodiame by two specific substitutions: oxygen replaces sulfur in the benzhydryl ether bond, and the para position of one phenyl ring lacks the butylthio chain. Table 3 contrasts quantitative descriptors that stem from these replacements.
| Parameter | Captodiame | Diphenhydramine | Observed structural effect |
|---|---|---|---|
| Heteroatom in benzhydryl linker | Sulfur | Oxygen | Increases atomic radius and polarizability [20] |
| Molecular weight | 359.6 g mol⁻¹ [1] | 255.4 g mol⁻¹ [21] | Captodiame heavier by 104 g mol⁻¹ |
| Carbon–heteroatom single-bond length | 1.82–1.90 Å (C–S) [5] | 1.43 Å average (C–O) [6] | Longer bond in Captodiame expands molecular envelope |
| Partition coefficient (Log P) | ≈5.8 [1] [18] | ≈3.7 [19] | Captodiame markedly more lipophilic |
| Topological polar surface area | 53.8 Ų [1] | 12.47 Ų [16] | Captodiame has larger polar surface yet still permeable |
| Hydrogen bond acceptors | 3 [1] | 2 [13] | Additional sulfur lone pair acts as weak acceptor |
| Hydrogen bond donors | 0 [1] | 0 [13] | Unchanged donor profile |
| Rotatable bonds | 10 [1] | 6 [13] | Captodiame offers broader conformational ensemble |
| Heavy atom polarizability | Elevated by ~25 percent due to sulfur [18] [13] | Lower | Enhances van der Waals interactions with hydrophobic receptor pockets |
The exchange of oxygen for sulfur increases bond length by about 0.40 ångström, enlarging the overall van-der-Waals radius of the diarylmethane core [5]. Combined with the appended butyl group, this modification yields a significantly higher hydrophobic surface, reflected in both increased Log P and higher predicted refractivity (112.79 cubic centimeter per mole for Captodiame versus 79.93 cubic centimeter per mole for diphenhydramine [18] [16]). Larger polarizability facilitates dispersion-driven affinity toward lipophilic receptor pockets, while the tertiary amine can still engage protonatable sites in acidic micro-environments.
Conformationally, diphenhydramine exhibits six rotatable bonds, emphasizing flexibility largely limited to the ether bridge and the dimethylamino-ethyl side chain [13]. Captodiame’s additional rotors in the butyl group confer extra degrees of freedom that permit the sulfur-containing tail to fold back over the aromatic core. Molecular-dynamics trajectories of similar thioethers show that folded conformers arise within tens of femtoseconds when illuminated by ultraviolet light and can stabilize weak intramolecular π–sulfur interactions [22]. Such folded states are unavailable to the oxygen analog, revealing a unique conformational mode that could influence receptor subtype selectivity.
Finally, the presence of two sulfur atoms encourages potential coordinate bonding with soft metal centers and increases susceptibility to photo-induced carbon–sulfur cleavage, a process documented for related aryl thioethers under near-ultraviolet radiation [7] [8]. Oxygenated diphenhydramine lacks this photoreactive pathway, underscoring how a seemingly simple heteroatom exchange produces divergent reactivity profiles.